molecular formula C19H22N2O2 B571001 Dehydro palonosetron N-oxide CAS No. 1021456-82-5

Dehydro palonosetron N-oxide

Cat. No. B571001
CAS RN: 1021456-82-5
M. Wt: 310.397
InChI Key: UJTMVWDDYCEVNT-WAPLAKNRSA-N
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Description

Dehydro N-Oxide Palonosetron, also known as Palonosetron Impurities, is a compound with the molecular formula C₁₉H₂₂N₂O₂ and a molecular weight of 310.39 g/mol . It is categorized as an impurity of Palonosetron . The IUPAC name for this compound is 2-[(3S)-1-oxido-1-azoniabicyclo[2.2.2]octan-3-yl]-5,6-dihydro-4H-benzo[de]isoquinolin-1-one .

Mechanism of Action

Target of Action

Dehydro palonosetron N-oxide, like its parent compound palonosetron, primarily targets the serotonin 5-HT3 receptors . These receptors play a crucial role in the vomiting reflex, making them an important target for antiemetic drugs .

Mode of Action

As a selective 5-HT3 receptor antagonist , dehydro palonosetron N-oxide works by blocking the action of serotonin, a neurotransmitter that can trigger nausea and vomiting . It does this both centrally in the chemoreceptor trigger zone and peripherally on vagal nerve terminals .

Biochemical Pathways

The compound’s action on 5-HT3 receptors disrupts the signaling pathways that induce vomiting. By blocking these receptors, it prevents serotonin from binding and triggering the vomiting reflex . This action affects both the acute phase of vomiting, which is serotonin-dependent, and the delayed phase .

Pharmacokinetics

Palonosetron has a high oral bioavailability and is approximately 50% metabolized in the liver, primarily via CYP2D6 . It has a long plasma half-life of approximately 40-50 hours , suggesting sustained activity. The metabolites of palonosetron, which likely include dehydro palonosetron N-oxide, are mostly excreted in the urine .

Result of Action

The primary result of dehydro palonosetron N-oxide’s action is the prevention of nausea and vomiting , particularly those induced by chemotherapy . By blocking the 5-HT3 receptors, it prevents the triggering of the vomiting reflex, thus mitigating these side effects of chemotherapy .

Action Environment

The efficacy of dehydro palonosetron N-oxide, like other antiemetics, can be influenced by various environmental factors. These may include the emetogenic potential of the chemotherapy regimen, patient-specific factors like age and gender, and the use of adjunctive therapies

properties

IUPAC Name

2-[(3S)-1-oxido-1-azoniabicyclo[2.2.2]octan-3-yl]-5,6-dihydro-4H-benzo[de]isoquinolin-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N2O2/c22-19-16-6-2-4-14-3-1-5-15(18(14)16)11-20(19)17-12-21(23)9-7-13(17)8-10-21/h2,4,6,11,13,17H,1,3,5,7-10,12H2/t13?,17-,21?/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJTMVWDDYCEVNT-WAPLAKNRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C3C(=CN(C(=O)C3=CC=C2)C4C[N+]5(CCC4CC5)[O-])C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC2=C3C(=CN(C(=O)C3=CC=C2)[C@@H]4C[N+]5(CCC4CC5)[O-])C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Dehydro palonosetron N-oxide

CAS RN

1021456-82-5
Record name Dehydro palonosetron N-oxide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1021456825
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,4,5,6-Tetrahydro-2-[(3S)-1-oxido-1-azabicyclo[2.2.2]oct-3-yl]-1H-benz[de]isoquinolin-1-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name DEHYDRO PALONOSETRON N-OXIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FZY2QC85ZS
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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